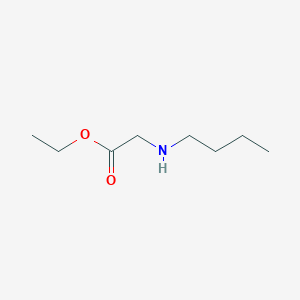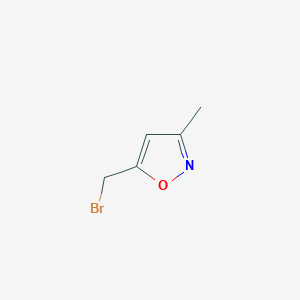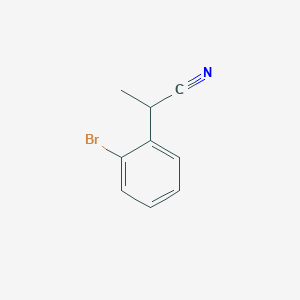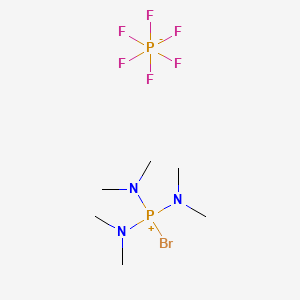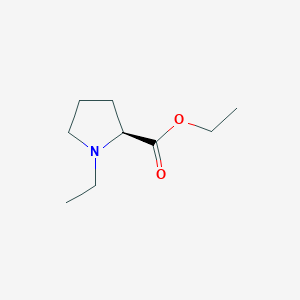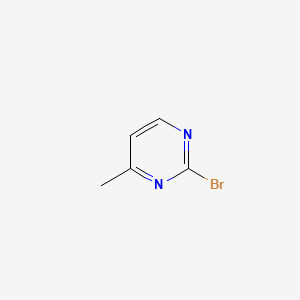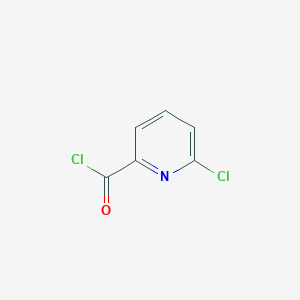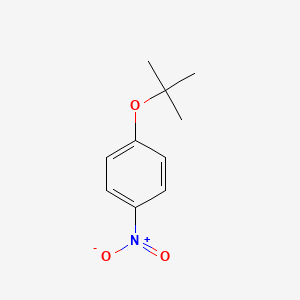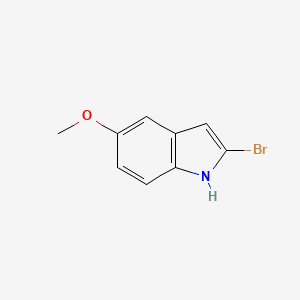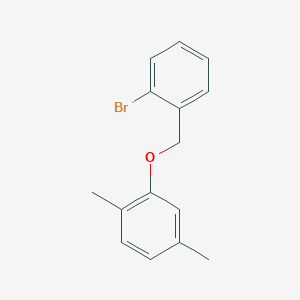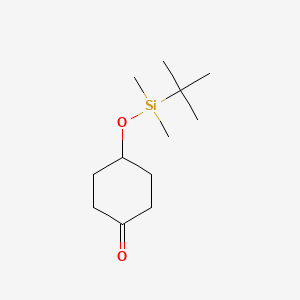
4-(tert-Butyldimethylsilyloxy)cyclohexanone
説明
The compound "4-(tert-Butyldimethylsilyloxy)cyclohexanone" is a silicon-containing organic molecule that is used as a building block in organic synthesis. It is a derivative of cyclohexanone with a tert-butyldimethylsilyloxy group attached, which serves as a protective group for the hydroxyl functionality during chemical reactions. This compound is particularly useful in the synthesis of optically active cyclohexane rings, which are common structural motifs in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its derivatives, has been achieved through a series of reactions starting from readily available precursors. For instance, ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate is used as a starting material, undergoing Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion to yield the desired products . Another synthesis route involves the conversion of 1,4-bis(benzyloxy)-2,3-epoxy butane to optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone, which exhibits high stereoselectivity in its reactions with organocopper reagents .
Molecular Structure Analysis
The molecular structure of "4-(tert-Butyldimethylsilyloxy)cyclohexanone" and its derivatives is characterized by the presence of a silyloxy group, which imparts steric bulk and influences the reactivity and selectivity of the molecule in chemical reactions. For example, 1,3-dienes derived from (R)-4-t-butyldimethylsilyloxy-2-cyclohexen-1-one have been used in asymmetric [4+2] cycloadditions, leading to products with multiple asymmetric centers .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in these molecules plays a crucial role in their reactivity. It has been shown that the enone derived from this group reacts with higher-order cyanocuprates with excellent diastereoselectivity . Additionally, the electrochemical hydrodimerisation of methyl 4-tert-butylcyclohex-1-enecarboxylate, a related compound, results in a highly stereoselective formation of a hydrodimer with a specific axial orientation of the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers and copolymers based on the 4-tertiary butyl-cyclohexanone moiety have been extensively studied. These materials exhibit some degree of crystallinity and have been characterized using various analytical techniques such as FT-IR, 1H-NMR, TGA, DSC, and SEM. Their electrical conductivities and responses to doping with iodine have also been evaluated, demonstrating their potential as conducting polymers .
科学的研究の応用
Enantioselectivity in Catalysis
Computational studies highlight the role of 4-(tert-butyldimethylsilyloxy)cyclohexanone in enantioselective catalysis, specifically in proline-catalyzed Friedländer condensations. The molecule's structure significantly influences the selectivity and efficiency of these reactions, making it valuable in asymmetric synthesis processes (Le Li & D. Seidel, 2011).
Polymer Science
4-(tert-butyldimethylsilyloxy)cyclohexanone is utilized in the synthesis of novel polymers and copolymers. Its incorporation into polymer chains leads to the development of materials with unique properties, useful in various applications, including conducting polymers (K. Aly, 2012).
Stereochemistry
This compound plays a crucial role in stereochemical studies, particularly in determining the stereochemical course of reactions like 1,2-addition of allylmetal reagents. Its presence helps to understand how molecular structure influences reaction outcomes, which is critical in designing stereospecific synthetic routes (L. Paquette & Paul C. Lobben, 1996).
Organic Synthesis
In organic synthesis, 4-(tert-butyldimethylsilyloxy)cyclohexanone is used in methodologies like double Michael addition-Dieckmann condensation for synthesizing β-keto esters. This highlights its role in creating complex organic molecules, essential in natural products synthesis and medicinal chemistry (Michael R Degraffenreid et al., 2007).
Chemical Analysis
The compound is also important in chemical analysis, particularly in understanding the non-additivity of carbon-13 substituent parameters in cyclohexanones. This research contributes to a deeper understanding of molecular interactions and chemical shift behaviors in NMR spectroscopy (E. Basso et al., 1994).
Catalytic Applications
Its use extends to catalytic applications, particularly in the field of stereoselective reductions. It serves as a substrate in reactions catalyzed by chiral rhodium-bis(oxazolinyl)pyridine, offering insights into the mechanisms of stereoselectivity in catalysis (H. Nishiyama et al., 1992).
Safety and Hazards
When handling 4-(tert-Butyldimethylsilyloxy)cyclohexanone, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing . Avoid ingestion and inhalation . Avoid dust formation . Keep containers tightly closed in a dry, cool and well-ventilated place . This substance should not be released into the environment .
特性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKBGMNGSYGPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442470 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyldimethylsilyloxy)cyclohexanone | |
CAS RN |
55145-45-4 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55145-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of a tert-butyldimethylsilyloxy group at the 4-position of cyclohexanone impact the enantioselectivity of proline-catalyzed Friedländer condensations?
A1: Research indicates that the enantioselectivity of proline-catalyzed Friedländer condensations involving 4-substituted cyclohexanones is significantly influenced by the nature of the substituent. [] Specifically, 4-(tert-butyldimethylsilyloxy)cyclohexanone exhibits markedly different selectivity compared to 4-phenylcyclohexanone in these reactions. [] Computational studies suggest that this difference arises from the steric bulk of the tert-butyldimethylsilyloxy group, which influences the transition states involved in the enantiodetermining step of the reaction. [] This highlights the crucial role of substrate structure in dictating the stereochemical outcome of these reactions.
Q2: Can you provide an example of how 4-(tert-butyldimethylsilyloxy)cyclohexanone is utilized in organic synthesis?
A2: 4-(tert-butyldimethylsilyloxy)cyclohexanone serves as a key starting material in the enantioselective synthesis of a crucial "A-ring" intermediate for preparing 1α-fluoro vitamin D3 analogues. [] This synthesis utilizes a substrate-controlled diastereoselective fluorodesilylation of an advanced dienylsilane intermediate derived from 4-(tert-butyldimethylsilyloxy)cyclohexanone, highlighting its utility in complex molecule synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



